10,10'-Dibromo-9,9'-bianthracene
Overview
Description
10,10’-Dibromo-9,9’-bianthracene is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10 and 10’ positions. This compound is known for its distinctive orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol and dichloromethane .
Mechanism of Action
Target of Action
The primary target of 10,10’-Dibromo-9,9’-bianthracene (DBBA) is the graphene nanoribbon (GNR) . GNRs are quasi-one-dimensional graphene structures that have attracted the interest of researchers worldwide due to their unique characteristics .
Mode of Action
DBBA interacts with its target, the GNR, through a process known as on-surface synthesis . This process involves a manifold of temperature-assisted reactions like dehalogenation, debromination, or Ullman-coupling on metal surfaces . Scanning tunneling microscopy has shown that DBBA precursors deposited on Au(111) at room temperature self-assemble into a well-ordered dense monolayer . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .
Biochemical Pathways
The biochemical pathway involved in the action of DBBA is the polymerization of the DBBA precursors . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement . This results in more long and oriented GNR growth compared to the conventional growth method .
Result of Action
The result of DBBA’s action is the formation of long and oriented GNRs . These GNRs have atomically-precise chemical structures, making them suitable materials for the fabrication of novel electronic devices .
Action Environment
The action of DBBA is influenced by environmental factors such as the type of metal surface and temperature . For instance, an investigation of the effect of the Au crystalline plane on the GNR growth revealed further anisotropic GNR growth on Au (100) compared to Au (111) due to the stronger interactions of DBBA with Au (100) .
Biochemical Analysis
Biochemical Properties
10,10’-Dibromo-9,9’-bianthracene has been shown to interact with various biomolecules in the process of graphene nanoribbon synthesis
Cellular Effects
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Molecular Mechanism
The molecular mechanism of 10,10’-Dibromo-9,9’-bianthracene primarily involves its role in the synthesis of graphene nanoribbons . It undergoes a series of temperature-assisted reactions, including dehalogenation, debromination, and Ullman-coupling on metal surfaces .
Temporal Effects in Laboratory Settings
In laboratory settings, 10,10’-Dibromo-9,9’-bianthracene is stable and does not readily degrade . It is used as a precursor in the synthesis of graphene nanoribbons, and its effects over time are primarily observed in this context .
Metabolic Pathways
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Transport and Distribution
Its primary use is in the synthesis of graphene nanoribbons on metal surfaces .
Subcellular Localization
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Preparation Methods
10,10’-Dibromo-9,9’-bianthracene can be synthesized through the bromination of 9,9’-bianthracene. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) in a solvent like chloromethane . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 10 and 10’ positions.
Chemical Reactions Analysis
10,10’-Dibromo-9,9’-bianthracene undergoes several types of chemical reactions, including:
Dehalogenation: This reaction involves the removal of bromine atoms, often facilitated by a reducing agent.
Debromination: Similar to dehalogenation, debromination specifically targets the removal of bromine atoms.
Ullmann Coupling: This reaction involves the coupling of aryl halides in the presence of a copper catalyst, leading to the formation of biaryl compounds.
Common reagents used in these reactions include reducing agents for dehalogenation and copper catalysts for Ullmann coupling. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10,10’-Dibromo-9,9’-bianthracene has several scientific research applications:
Graphene Nanoribbons (GNRs) Synthesis: It serves as a precursor for the on-surface synthesis of graphene nanoribbons, which are promising materials for nanoscale electronic devices due to their excellent stability and favorable electronic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including dyes and markers.
Material Science: The compound’s unique properties make it suitable for various applications in material science, particularly in the development of novel electronic devices.
Comparison with Similar Compounds
10,10’-Dibromo-9,9’-bianthracene can be compared with other similar compounds such as:
9,10-Dibromoanthracene: Another brominated anthracene derivative used in organic synthesis.
1,3,6,8-Tetrabromopyrene: A brominated pyrene derivative with applications in material science.
9-Bromoanthracene: A monobrominated anthracene derivative used in various chemical reactions.
The uniqueness of 10,10’-Dibromo-9,9’-bianthracene lies in its ability to form well-ordered monolayers and its efficiency in the synthesis of graphene nanoribbons, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNLGXEAGTSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569912 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121848-75-7 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.
A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].
A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].
A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.
A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].
A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].
A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].
A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.
A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].
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